molecular formula C3H6ClN B14322022 N-Cyclopropylhypochlorous amide CAS No. 110192-06-8

N-Cyclopropylhypochlorous amide

Cat. No.: B14322022
CAS No.: 110192-06-8
M. Wt: 91.54 g/mol
InChI Key: DVKYBNATNLOJEM-UHFFFAOYSA-N
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Description

N-Cyclopropylhypochlorous amide is a compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a hypochlorous group attached to the carbonyl carbon. Amides are known for their stability and are found extensively in biological systems and synthetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylhypochlorous amide can be achieved through various methods. One common approach involves the reaction of cyclopropylamine with hypochlorous acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the hypochlorous acid.

Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond between cyclopropylamine and a hypochlorous acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of electrosynthesis has also been explored as a greener and more sustainable method for the production of amides .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylhypochlorous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the amide group can yield amines.

    Substitution: The hypochlorous group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Cyclopropylamine.

    Substitution: Various N-substituted cyclopropyl derivatives.

Scientific Research Applications

N-Cyclopropylhypochlorous amide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-Cyclopropylhypochlorous amide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The hypochlorous group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-Methylhypochlorous amide: Similar structure but with a methyl group instead of a cyclopropyl group.

    N-Ethylhypochlorous amide: Contains an ethyl group instead of a cyclopropyl group.

    N-Phenylhypochlorous amide: Features a phenyl group in place of the cyclopropyl group.

Uniqueness

N-Cyclopropylhypochlorous amide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for designing molecules with specific biological activities .

Properties

CAS No.

110192-06-8

Molecular Formula

C3H6ClN

Molecular Weight

91.54 g/mol

IUPAC Name

N-chlorocyclopropanamine

InChI

InChI=1S/C3H6ClN/c4-5-3-1-2-3/h3,5H,1-2H2

InChI Key

DVKYBNATNLOJEM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCl

Origin of Product

United States

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